molecular formula C17H19N3O2 B5520714 2-(4-morpholinyl)-N'-(1-naphthylmethylene)acetohydrazide

2-(4-morpholinyl)-N'-(1-naphthylmethylene)acetohydrazide

Cat. No. B5520714
M. Wt: 297.35 g/mol
InChI Key: RAMCIAMKCIOPKA-LDADJPATSA-N
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Description

The compound of interest falls within the category of acetohydrazide derivatives, which are known for their varied applications in the field of chemistry and material science. These compounds are significant due to their molecular structure, which confers unique chemical and physical properties.

Synthesis Analysis

Although specific synthesis procedures for "2-(4-morpholinyl)-N'-(1-naphthylmethylene)acetohydrazide" were not directly found, related compounds have been synthesized through condensation reactions involving hydrazide and aldehyde or ketone components. For example, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide and similar compounds were synthesized by condensation reactions involving respective hydrazides and aldehydes (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is characterized by a planar hydrazide group and significant dihedral angles between the naphthylene system and phenyl rings. These structural characteristics contribute to their unique chemical behaviors. For example, the acetohydrazide group in related compounds has been found to be approximately planar (İnkaya et al., 2011).

Chemical Reactions and Properties

Acetohydrazides typically undergo chemical reactions such as condensation with aldehydes to form Schiff bases, which are significant in various chemical syntheses and applications. For instance, the formation of Schiff bases through condensation reactions has been reported, which further leads to various chemical transformations and applications (Salahuddin et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. The crystal structure is often stabilized by hydrogen bonds and π-π interactions, contributing to their solid-state properties and behaviors (Shu, 2011).

Scientific Research Applications

Anticancer Applications

Several studies have investigated the synthesis and anticancer evaluation of derivatives related to 2-(4-morpholinyl)-N'-(1-naphthylmethylene)acetohydrazide. For example, compounds synthesized from similar structures were evaluated for in vitro anticancer activity, showing significant activity against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial and Anti-Inflammatory Studies

Novel derivatives have been synthesized for antimicrobial and anti-inflammatory purposes. For instance, morpholine derivatives containing an azole nucleus were studied for their antimicrobial and antiurease activities, showing effectiveness against certain microbial strains (H. Bektaş et al., 2012). Additionally, a series of compounds were synthesized and evaluated for their anti-inflammatory potential, indicating significant activity in reducing inflammation (J. Rautio et al., 2000).

Corrosion Inhibition

The application of morpholine derivatives as corrosion inhibitors has been explored, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. A study highlighted the use of a specific morpholine derivative as a corrosion inhibitor for galvanized steel and stainless steel in sulfuric acid solutions, showcasing its potential for industrial applications (Ghalia A. Gaber, 2021).

Other Applications

Research into the applications of morpholine derivatives extends to various other domains, including the development of prodrugs for topical drug delivery and the investigation of their photophysical properties. For example, derivatives of 2-(6-methoxy-2-naphthyl)propionic acid were synthesized and evaluated for their potential in enhancing the delivery of drugs through the skin, indicating improved solubility and permeation (J. Rautio et al., 2000).

properties

IUPAC Name

2-morpholin-4-yl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(13-20-8-10-22-11-9-20)19-18-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,12H,8-11,13H2,(H,19,21)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMCIAMKCIOPKA-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198245
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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